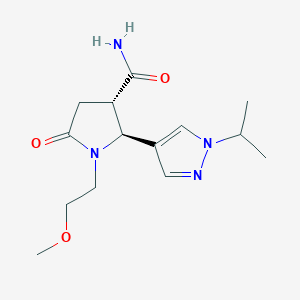
(2S,3S)-1-(2-Methoxyethyl)-5-oxo-2-(1-propan-2-ylpyrazol-4-yl)pyrrolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S)-1-(2-Methoxyethyl)-5-oxo-2-(1-propan-2-ylpyrazol-4-yl)pyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C14H22N4O3 and its molecular weight is 294.355. The purity is usually 95%.
BenchChem offers high-quality (2S,3S)-1-(2-Methoxyethyl)-5-oxo-2-(1-propan-2-ylpyrazol-4-yl)pyrrolidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,3S)-1-(2-Methoxyethyl)-5-oxo-2-(1-propan-2-ylpyrazol-4-yl)pyrrolidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research in synthetic chemistry focuses on the development of new methodologies for constructing complex molecules. For example, the synthesis and characterization of pyrazole and pyrazolopyrimidine derivatives demonstrate the versatility of pyrazole-based compounds in drug development and material science. These compounds have been evaluated for their cytotoxic activity against various cancer cell lines, showcasing the potential therapeutic applications of pyrazole derivatives (Hassan, Hafez, & Osman, 2014). Similarly, the study on the synthesis of pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines highlights the structural diversity achievable through synthetic chemistry, offering insights into the design of novel heterocyclic compounds with potential pharmaceutical applications (Bakhite, Al‐Sehemi, & Yamada, 2005).
Biological Activity
The development of novel compounds with biological activity is a significant area of research. Pyrazole derivatives, for instance, have been explored for their cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents. The synthesis and in vitro evaluation of novel pyrazolo[1,5-a]pyrimidines and related Schiff bases against human cancer cell lines underline the critical role of structural modifications in enhancing biological activity (Hassan, Hafez, Osman, & Ali, 2015). Additionally, compounds designed for antitubercular and antibacterial activities, such as pyrrolo[3,2-b]pyridine-3-carboxamide linked 2-methoxypyridine derivatives, demonstrate the ongoing efforts to tackle infectious diseases through chemical synthesis (Bodige et al., 2019).
Material Science Applications
In material science, the structural and conformational studies of solvated carboxamides provide essential data for understanding the molecular interactions and stability of potential material precursors. For instance, the X-ray analysis of solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide offers insights into the crystal structure and molecular conformation, which are valuable for designing new materials with desired properties (Banerjee et al., 2002).
Propiedades
IUPAC Name |
(2S,3S)-1-(2-methoxyethyl)-5-oxo-2-(1-propan-2-ylpyrazol-4-yl)pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O3/c1-9(2)18-8-10(7-16-18)13-11(14(15)20)6-12(19)17(13)4-5-21-3/h7-9,11,13H,4-6H2,1-3H3,(H2,15,20)/t11-,13+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGXLYDJUPONMSU-WCQYABFASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C=N1)C2C(CC(=O)N2CCOC)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C=C(C=N1)[C@@H]2[C@H](CC(=O)N2CCOC)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S)-1-(2-Methoxyethyl)-5-oxo-2-(1-propan-2-ylpyrazol-4-yl)pyrrolidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-7-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2846454.png)
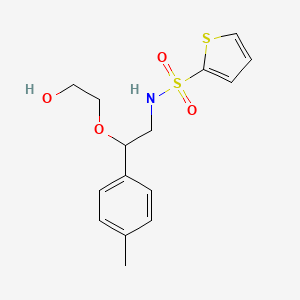
![3-((Furan-2-ylmethyl)sulfonyl)-1-((4'-methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)azetidine](/img/structure/B2846457.png)
![4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2846458.png)
![(Z)-methyl 2-(2-((benzo[d]thiazole-2-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2846459.png)
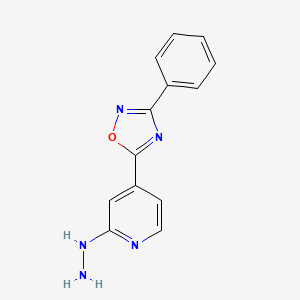
![ethyl 2-(2-((1H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2846462.png)
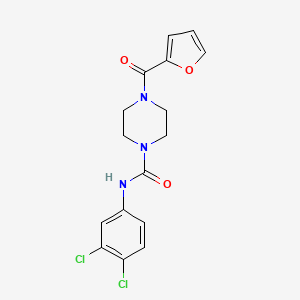
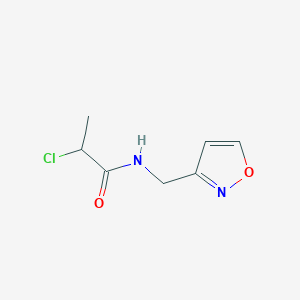
![N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-fluoropyridine-4-carboxamide](/img/structure/B2846467.png)
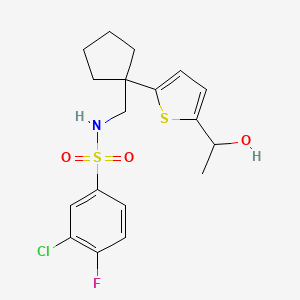
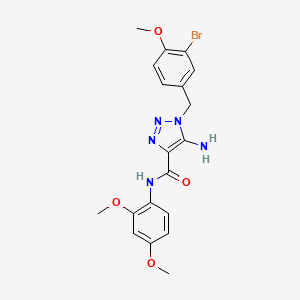
![1-(4-chlorophenyl)-4-(4-fluorophenethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2846473.png)
![N-benzyl-3-(5-{[(4-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2846474.png)